2-(methylamino)-6-(trifluoromethyl)-4-pyrimidinyl N,N-dimethylcarbamate
Overview
Description
2-(methylamino)-6-(trifluoromethyl)-4-pyrimidinyl N,N-dimethylcarbamate is an organic compound with significant applications in various fields such as chemistry, biology, and industry. This compound is known for its unique chemical structure, which includes a pyrimidine ring substituted with a methylamino group and a trifluoromethyl group, along with a dimethylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-6-(trifluoromethyl)-4-pyrimidinyl N,N-dimethylcarbamate typically involves multiple steps. One common method includes the reaction of 2-chloro-6-(trifluoromethyl)pyrimidine with methylamine to form 2-(methylamino)-6-(trifluoromethyl)pyrimidine. This intermediate is then reacted with dimethylcarbamoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(methylamino)-6-(trifluoromethyl)-4-pyrimidinyl N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyrimidine derivatives.
Scientific Research Applications
2-(methylamino)-6-(trifluoromethyl)-4-pyrimidinyl N,N-dimethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides, due to its effectiveness in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(methylamino)-6-(trifluoromethyl)-4-pyrimidinyl N,N-dimethylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylamino)-4-(trifluoromethyl)-6-pyrimidinyl N,N-dimethylcarbamate
- 2-(ethylamino)-6-(trifluoromethyl)-4-pyrimidinyl N,N-dimethylcarbamate
- 2-(methylamino)-6-(difluoromethyl)-4-pyrimidinyl N,N-dimethylcarbamate
Uniqueness
2-(methylamino)-6-(trifluoromethyl)-4-pyrimidinyl N,N-dimethylcarbamate is unique due to the presence of both the trifluoromethyl group and the dimethylcarbamate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
[2-(methylamino)-6-(trifluoromethyl)pyrimidin-4-yl] N,N-dimethylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N4O2/c1-13-7-14-5(9(10,11)12)4-6(15-7)18-8(17)16(2)3/h4H,1-3H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKONJEJGQIUVHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC(=N1)OC(=O)N(C)C)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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